N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide” is a complex organic molecule that contains a pyrazine and imidazole ring, both of which are nitrogen-containing heterocycles . These types of structures are often found in pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While there isn’t specific information on the synthesis of this exact compound, similar compounds have been synthesized using various methods. For instance, N-(pyridin-2-yl)amides have been synthesized from nitrostyrenes and 2-aminopyridines via corresponding N-(pyridin-2-yl)iminonitriles as intermediates . Another method involves the use of a bimetallic metal–organic framework material for the amidation reaction .Molecular Structure Analysis
The molecular structure of this compound would be expected to show significant interactions between the pyrazine and imidazole rings. In similar compounds, N-methylation of the nitrogen atoms at the perimidine moiety results in a significant increase of the interplane angle between the pyridin-2-yl ring and the perimidine system .Wissenschaftliche Forschungsanwendungen
Anti-Fibrotic Activity
This compound has shown potential in the field of anti-fibrotic therapy. A study demonstrated that derivatives of this compound exhibited significant biological activity against immortalized rat hepatic stellate cells (HSC-T6), which are key players in the development of liver fibrosis . The derivatives were found to be more effective than existing anti-fibrotic drugs like Pirfenidone, suggesting that this compound could be a starting point for the development of new treatments for fibrotic diseases.
Synthesis of N-Heterocycles
The compound serves as a precursor for the synthesis of various N-heterocycles, which are important structures in medicinal chemistry due to their varied electronic nature and biological activity . These heterocycles include imidazoles and pyrimidines, which have applications ranging from pharmaceuticals to agrochemicals.
Catalyst-Free Synthesis Techniques
Research has been conducted on the catalyst-free synthesis of N-hetaryl carbamates, which are valuable in pharmaceutical and organic chemistry . The compound can be used in environmentally friendly techniques for synthesizing a wide range of substituted carbamates, which are important intermediates in the production of various drugs.
Anti-Tubercular Agents
Derivatives of this compound have been designed and synthesized for their anti-tubercular activity. Given the importance of finding new treatments for tuberculosis, this compound’s derivatives could play a crucial role in the development of potent anti-tubercular agents .
Privileged Structures in Medicinal Chemistry
The pyrimidine moiety of the compound is considered a privileged structure in medicinal chemistry, meaning it is a versatile scaffold that can lead to the discovery of compounds with a wide range of pharmacological activities . This makes it an important tool for drug discovery and development.
Construction of Heterocyclic Compound Libraries
The compound is used in the construction of libraries of novel heterocyclic compounds with potential biological activities . Such libraries are essential for screening and identifying new drugs with desired biological properties.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]cyclobutanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5O/c20-14(11-2-1-3-11)18-7-9-19-8-6-17-13(19)12-10-15-4-5-16-12/h4-6,8,10-11H,1-3,7,9H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDSMXHHLQYETGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)cyclobutanecarboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.